[4-[(4-Hydroxy-3,5-dimethoxyphenyl)methyl]piperazin-1-yl]-thiophen-2-ylmethanone;oxalic acid
Overview
Description
[4-[(4-Hydroxy-3,5-dimethoxyphenyl)methyl]piperazin-1-yl]-thiophen-2-ylmethanone;oxalic acid is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(4-Hydroxy-3,5-dimethoxyphenyl)methyl]piperazin-1-yl]-thiophen-2-ylmethanone typically involves multiple steps. One common route starts with the reaction of 4-hydroxy-3,5-dimethoxybenzaldehyde with piperazine to form an intermediate. This intermediate is then reacted with thiophene-2-carbonyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
[4-[(4-Hydroxy-3,5-dimethoxyphenyl)methyl]piperazin-1-yl]-thiophen-2-ylmethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or nucleophiles in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a carboxylic acid, while reduction of the carbonyl group can yield an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis .
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structure allows it to bind to various proteins and enzymes, making it useful in drug discovery and development .
Medicine
Its ability to interact with biological targets makes it a candidate for the development of new drugs for various diseases .
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its unique structure allows it to be incorporated into polymers and other materials to enhance their performance .
Mechanism of Action
The mechanism of action of [4-[(4-Hydroxy-3,5-dimethoxyphenyl)methyl]piperazin-1-yl]-thiophen-2-ylmethanone involves its interaction with specific molecular targets. The hydroxyl and methoxy groups allow it to form hydrogen bonds and other interactions with proteins and enzymes. This can lead to the modulation of biological pathways and the exertion of therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3,5-dimethoxycinnamic acid: Similar in structure but lacks the piperazine and thiophene moieties.
4-Hydroxy-3,5-pyridinedicarboxylic acid: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
The uniqueness of [4-[(4-Hydroxy-3,5-dimethoxyphenyl)methyl]piperazin-1-yl]-thiophen-2-ylmethanone lies in its combination of aromatic and heterocyclic structures. This allows it to interact with a wide range of biological targets and makes it a versatile compound for various applications .
Properties
IUPAC Name |
[4-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]piperazin-1-yl]-thiophen-2-ylmethanone;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S.C2H2O4/c1-23-14-10-13(11-15(24-2)17(14)21)12-19-5-7-20(8-6-19)18(22)16-4-3-9-25-16;3-1(4)2(5)6/h3-4,9-11,21H,5-8,12H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVYSWJWZHDTWAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CN2CCN(CC2)C(=O)C3=CC=CS3.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O8S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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